molecular formula C5H6ClN3 B1425012 5-chloro-3-cyclopropyl-1H-1,2,4-Triazole CAS No. 1279219-26-9

5-chloro-3-cyclopropyl-1H-1,2,4-Triazole

Cat. No. B1425012
M. Wt: 143.57 g/mol
InChI Key: VSIVEKRHRRGFPK-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole is a unique chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.57 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole can be represented by the SMILES string Clc1nc(n[nH]1)C2CC2 . The InChI representation is 1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) .


Physical And Chemical Properties Analysis

5-Chloro-3-cyclopropyl-1H-1,2,4-triazole has a molecular weight of 143.57 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s rotatable bond count is 1 . Its topological polar surface area is 41.6 Ų . The compound’s complexity, as computed by Cactvs, is 115 .

Scientific Research Applications

Heterocyclic Compounds and Drug Development

5-chloro-3-cyclopropyl-1H-1,2,4-triazole is part of the broader triazole family, which has been extensively explored for its pharmacological significance. Triazoles are a class of five-membered heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities. They have been the subject of research for the development of new drugs targeting various diseases due to their structural versatility and broad spectrum of biological activities. This includes anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).

Biological Features of Triazole Derivatives

The synthesis of biologically active derivatives among 1,2,4-triazoles has been a promising direction in scientific research. These compounds demonstrate a wide range of activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The exploration of new compounds among this class has led to significant findings in pharmaceutical sciences, highlighting their potential in addressing diverse health concerns (Ohloblina, 2022).

Chemical Synthesis and Applications

The chemical synthesis of triazole-containing scaffolds has been a critical area of research, with a focus on developing efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. These efforts aim to discover new drug candidates, emphasizing the importance of 1,2,4-triazoles in drug discovery against cancer, microbial infections, and various diseases (Nasri et al., 2021).

Environmental and Industrial Applications

In addition to pharmaceutical applications, triazoles have shown potential in environmental and industrial settings. The development of 1,2,3-triazole derivatives as corrosion inhibitors for metal surfaces illustrates the versatility of triazoles beyond biomedicine. These compounds offer environmentally friendly solutions for protecting metals and alloys against corrosion, underscoring the multifunctional nature of triazole chemistry (Hrimla et al., 2021).

properties

IUPAC Name

3-chloro-5-cyclopropyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIVEKRHRRGFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-cyclopropyl-1H-1,2,4-Triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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